molecular formula C17H13FN2O3 B4385748 ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate

ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate

Cat. No.: B4385748
M. Wt: 312.29 g/mol
InChI Key: ZSQBMKCTLXXQJR-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate is an organic compound with the molecular formula C17H13FN2O3. This compound is characterized by the presence of a cyano group, a fluorine atom, and an ester functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-cyano-2-fluorobenzoic acid and ethyl 4-aminobenzoate.

    Activation: The carboxylic acid group of 4-cyano-2-fluorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated acid is then reacted with ethyl 4-aminobenzoate to form the desired product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Hydrolysis: 4-[(4-cyano-2-fluorobenzoyl)amino]benzoic acid.

    Reduction: Ethyl 4-[(4-aminobenzoyl)amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The cyano group and fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. The ester group allows for potential hydrolysis, releasing the active form of the compound. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate can be compared with similar compounds such as:

  • Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate
  • Ethyl 4-[(2-nitrobenzylidene)amino]benzoate
  • Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate

Uniqueness

The presence of the cyano group and fluorine atom in this compound imparts unique electronic properties, making it distinct from other similar compounds. These functional groups can influence the compound’s reactivity, binding affinity, and overall chemical behavior.

Properties

IUPAC Name

ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-2-23-17(22)12-4-6-13(7-5-12)20-16(21)14-8-3-11(10-19)9-15(14)18/h3-9H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQBMKCTLXXQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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